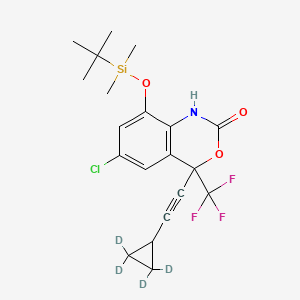
8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4
Übersicht
Beschreibung
8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4 is a useful research compound. Its molecular formula is C20H23ClF3NO3Si and its molecular weight is 450 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4 is a derivative of efavirenz, a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV. This compound and its metabolites, particularly 8-hydroxyefavirenz (8-OH-EFV), have garnered attention due to their biological activities, especially concerning neurotoxicity and metabolic pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on neuronal cells, and implications for HIV treatment.
Efavirenz is primarily metabolized by cytochrome P450 enzymes, particularly CYP2B6, leading to the formation of several metabolites, including 8-OH-EFV. The metabolism of efavirenz and its derivatives can significantly influence their pharmacological effects and toxicity profiles.
Table 1: Metabolic Pathways of Efavirenz
| Compound | Enzyme | Resulting Metabolite | Activity |
|---|---|---|---|
| Efavirenz | CYP2B6 | 8-Hydroxyefavirenz | Inhibits HIV reverse transcriptase |
| 8-Hydroxyefavirenz | CYP2B6 | Irreversible inactivation of CYP2B6 | Neurotoxic effects observed |
Neurotoxicity of 8-Hydroxyefavirenz
Research indicates that 8-OH-EFV exhibits potent neurotoxic effects at low concentrations. Studies have shown that it induces significant damage to dendritic spines in neuronal cultures, with a potency at least an order of magnitude greater than that of efavirenz itself.
Case Study Findings
- Dendritic Spine Damage : In vitro studies demonstrated that exposure to 8-OH-EFV resulted in substantial neuronal damage at concentrations as low as 10 nM. This damage was associated with dysregulation of calcium homeostasis mediated primarily by L-type voltage-operated calcium channels (VOCCs) .
- Calcium Flux : The application of 8-OH-EFV led to immediate increases in intracellular calcium levels, contributing to neuronal apoptosis. Blockade of VOCCs provided partial protection against this toxicity .
- Comparative Toxicity : In a comparative analysis, efavirenz and its other metabolite, 7-hydroxyefavirenz (7-OH-EFV), showed similar toxicity profiles; however, 8-OH-EFV consistently induced higher rates of apoptosis in neuronal cultures .
Implications for Treatment
The neurotoxic effects of efavirenz metabolites raise concerns regarding the long-term use of efavirenz-containing regimens in HIV-positive patients, particularly those with pre-existing neurocognitive disorders. The potential for these metabolites to contribute to HIV-associated neurocognitive disorders (HAND) necessitates further investigation into the safety profiles of antiretroviral therapies.
Eigenschaften
IUPAC Name |
8-[tert-butyl(dimethyl)silyl]oxy-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClF3NO3Si/c1-18(2,3)29(4,5)28-15-11-13(21)10-14-16(15)25-17(26)27-19(14,20(22,23)24)9-8-12-6-7-12/h10-12H,6-7H2,1-5H3,(H,25,26)/i6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKCIHFYAYBXNU-KXGHAPEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1NC(=O)OC2(C#CC3CC3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C#CC2(C3=C(C(=CC(=C3)Cl)O[Si](C)(C)C(C)(C)C)NC(=O)O2)C(F)(F)F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClF3NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















